

Spectroscopic Profile of 5-(Pyridin-3-yl)-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 5-(Pyridin-3-yl)-1h-indole

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-(Pyridin-3-yl)-1H-indole**, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and characterization.

Summary of Spectroscopic Data

The following tables provide a consolidated summary of the available spectroscopic data for **5-(Pyridin-3-yl)-1H-indole**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.99	d	2.3	H-2'
8.52	dd	4.8, 1.6	H-6'
8.24	br s	NH	
8.08	dt	8.0, 2.0	H-4'
7.92	d	1.8	H-4
7.50	d	8.5	H-7
7.45-7.41	m	H-5'	
7.39	dd	8.5, 2.1	H-6
7.31	t	2.8	H-2
6.59	dd	3.1, 0.8	H-3

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
148.2	C-6'
147.2	C-2'
137.0	C-4a
134.4	C-4'
133.5	C-5
128.2	C-7a
125.7	C-2
124.9	C-6
123.8	C-5'
120.3	C-4
111.9	C-7
102.5	C-3

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H Stretch
1605, 1579, 1476, 1426	Aromatic C=C and C=N Stretch

Table 4: Mass Spectrometry Data

m/z	Assignment
195.0917	[M+H] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

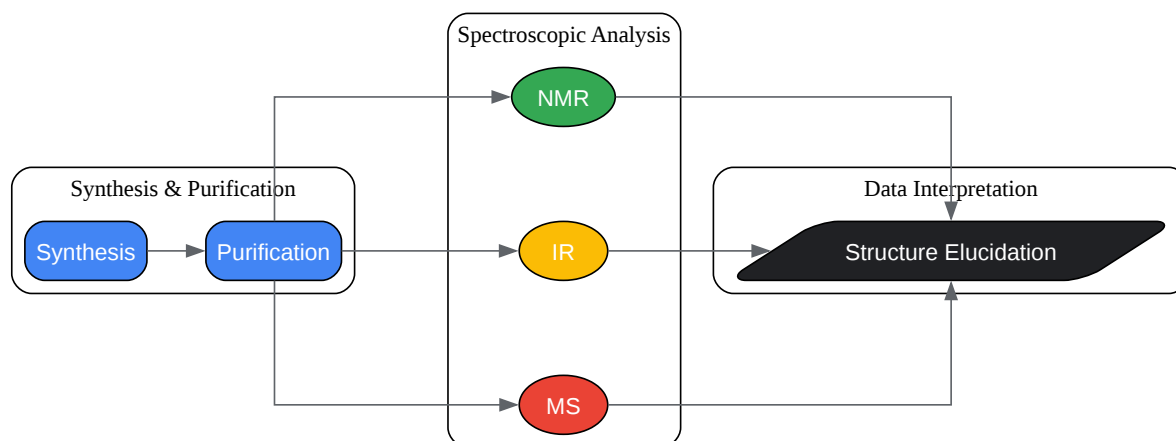
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei. The solvent used was deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a solid, and the absorption bands are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the protonated molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-(Pyridin-3-yl)-1H-indole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5-(Pyridin-3-yl)-1H-indole**.

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